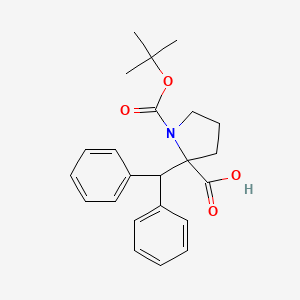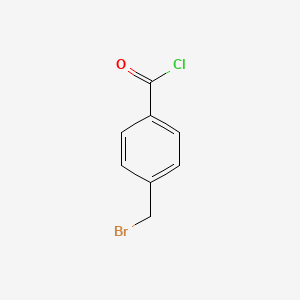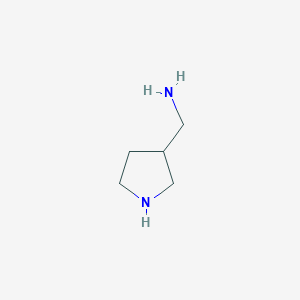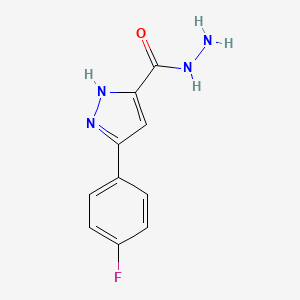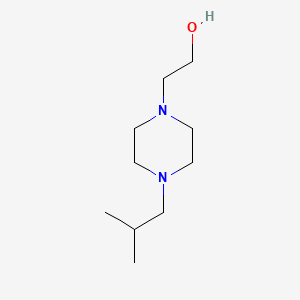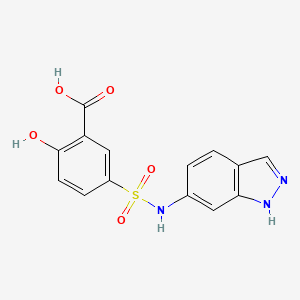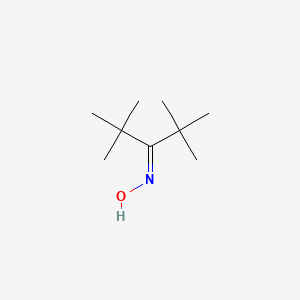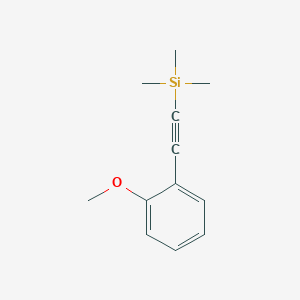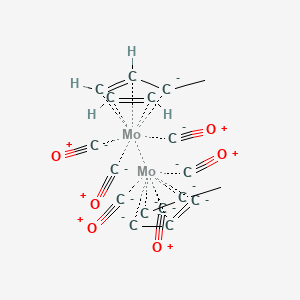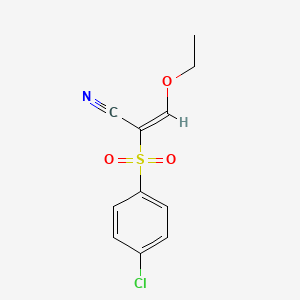
2-((4-Chlorophenyl)sulfonyl)-3-ethoxyprop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Chlorophenyl)sulfonyl)-3-ethoxyprop-2-enenitrile (CPSE) is an organic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid at room temperature and has a molecular weight of 343.9 g/mol. CPSE has been used in various research fields due to its unique properties, such as its high boiling point, low volatility, and low toxicity.
Aplicaciones Científicas De Investigación
In Silico Studies for Drug Design
Scientific Field
Computational Chemistry
Summary of Application
In silico studies involve computer simulations to predict the behavior of compounds in biological systems. The compound has been subjected to in silico analysis to understand its potential mechanism of action and toxicity as part of drug design efforts.
Methods of Application
Computational models were used to simulate the interaction of the compound with biological targets. The predictions were based on molecular docking and dynamics simulations.
Results
The in silico studies provided insights into the compound’s mechanism of action and helped to predict its toxicity, aiding in the design of safer and more effective drugs.
These applications demonstrate the versatility of “2-((4-Chlorophenyl)sulfonyl)-3-ethoxyprop-2-enenitrile” in various scientific fields, highlighting its potential for further research and development .
Synthesis of Sulfonamide Derivatives for Antiviral Activity
Scientific Field
Medicinal Chemistry
Summary of Application
This application involves the synthesis of sulfonamide derivatives from the parent compound to evaluate their antiviral activities, particularly against the tobacco mosaic virus (TMV), which is a significant concern in agricultural virology.
Methods of Application
Starting from 4-chlorobenzoic acid, a series of steps including esterification, hydrazination, salt formation, and cyclization led to the creation of thiadiazole sulfonamide derivatives. These compounds were then tested for their anti-TMV activity using bioassay tests .
Results
The bioassay tests indicated that some of the synthesized derivatives, specifically compounds 7b and 7i, possessed certain levels of anti-TMV activity, suggesting their potential use in agricultural applications to protect plants from viral infections .
Evaluation of Antimicrobial Properties
Summary of Application
The antimicrobial properties of the compound and its derivatives have been evaluated against various bacterial strains, including Gram-positive bacteria, and fungal strains like C. albicans.
Methods of Application
The compound was modified to produce benzamido derivatives, which were then tested for their antimicrobial efficacy using standard laboratory assays.
Results
The evaluation revealed that certain derivatives exhibited antimicrobial activity against Gram-positive bacterial strains and showed effectiveness against the C. albicans strain .
Propiedades
IUPAC Name |
(E)-2-(4-chlorophenyl)sulfonyl-3-ethoxyprop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3S/c1-2-16-8-11(7-13)17(14,15)10-5-3-9(12)4-6-10/h3-6,8H,2H2,1H3/b11-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWQYQRJDNCPOP-DHZHZOJOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C#N)S(=O)(=O)C1=CC=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(\C#N)/S(=O)(=O)C1=CC=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Chlorophenyl)sulfonyl)-3-ethoxyprop-2-enenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

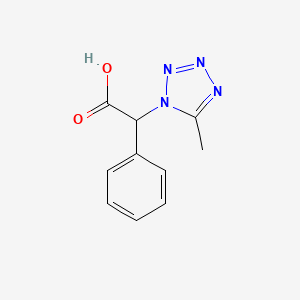
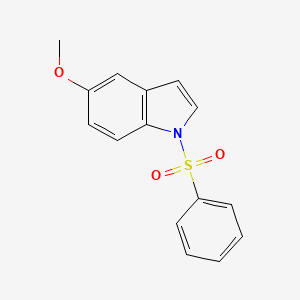
![4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1599277.png)
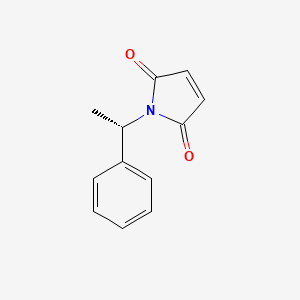
![1-[(Tert-butyl)oxycarbonyl]-3-(4-methoxybenzyl)piperidine-3-carboxylic acid](/img/structure/B1599280.png)
